![molecular formula C15H24N2Na2O17P2 B10765945 disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose disodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme uridine diphosphate-glucose pyrophosphorylase catalyzes the formation of uridine 5’-diphosphoglucose from these substrates .
Industrial Production Methods
In industrial settings, the production of uridine 5’-diphosphoglucose disodium salt typically involves microbial fermentation processes. Saccharomyces cerevisiae, a species of yeast, is commonly used to produce this compound due to its high yield and efficiency .
化学反应分析
Types of Reactions
Uridine 5’-diphosphoglucose disodium salt undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules.
Hydrolysis: It can be hydrolyzed to release glucose and uridine diphosphate.
Common Reagents and Conditions
Glycosylation: This reaction typically requires glycosyltransferase enzymes and occurs under physiological conditions.
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down uridine 5’-diphosphoglucose disodium salt.
Major Products Formed
Glycosylation: The major products are glycosylated molecules such as glycoproteins and glycolipids.
Hydrolysis: The major products are glucose and uridine diphosphate.
科学研究应用
Uridine 5’-diphosphoglucose disodium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.
Biology: It serves as a precursor for the biosynthesis of various glucose-containing molecules.
Medicine: It acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells.
Industry: It is used in the production of glycogen and other polysaccharides.
作用机制
Uridine 5’-diphosphoglucose disodium salt acts as an activated glucose donor in glycogen synthesis. Glycogen synthase 2 incorporates uridine 5’-diphosphoglucose into an existing glycogen chain, thereby extending it. Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .
相似化合物的比较
Similar Compounds
- Uridine 5’-diphosphogalactose disodium salt
- Uridine 5’-diphosphoglucuronic acid trisodium salt
- Uridine 5’-diphospho-N-acetylglucosamine sodium salt
Uniqueness
Uridine 5’-diphosphoglucose disodium salt is unique due to its role as a precursor in glycogen synthesis and its ability to act as a signaling molecule in various biological processes. Unlike other similar compounds, it specifically participates in the biosynthesis of glucose-containing molecules and activates specific receptors involved in cellular differentiation[7][7].
属性
分子式 |
C15H24N2Na2O17P2 |
|---|---|
分子量 |
612.28 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI 键 |
CRVXHRUDEBNJFE-QBNUFUENSA-L |
手性 SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
规范 SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



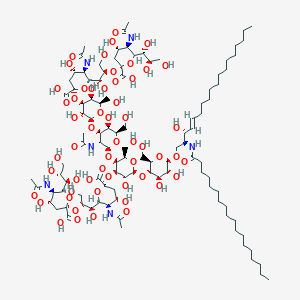
![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)
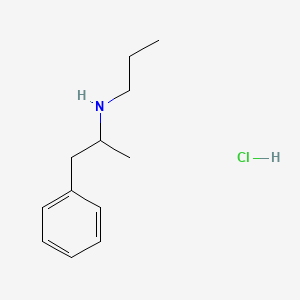
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)

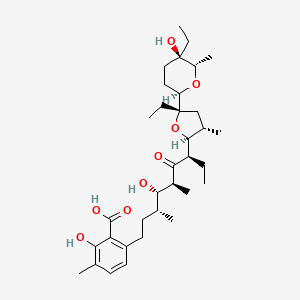
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)
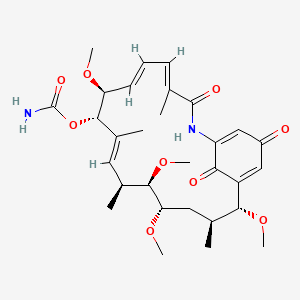
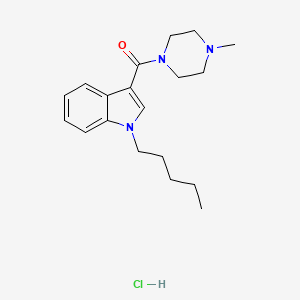
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)

![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![2-{[(6-Carboxyhexanamido)imino]methyl}benzoic acid](/img/structure/B10765933.png)
![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)